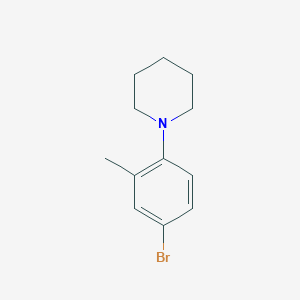

1-(4-Bromo-2-methylphenyl)piperidine

Description

1-(4-Bromo-2-methylphenyl)piperidine is a piperidine derivative featuring a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring. Piperidine rings are common in bioactive molecules, and substituents on the aromatic ring can modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPUFKBRNGSMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Bromobenzene and Piperidine Coupling

A patented method (CN112645902A) describes a scalable two-step synthesis route adaptable for 1-(4-bromo-2-methylphenyl)piperidine. Although originally designed for 1-(4-bromophenyl)piperidine, modifications can introduce the methyl group at the ortho position.

Step 1: Formation of N-Phenylpiperidine

Bromobenzene and piperidine undergo nucleophilic substitution in sulfolane solvent with a sterically hindered base (e.g., potassium tert-butoxide) at 150–180°C. The base deprotonates piperidine, enhancing its nucleophilicity to displace bromide from bromobenzene. Optimal molar ratios are bromobenzene:piperidine:base = 1:1.1:1.8.

Step 2: Directed Bromination and Methylation

To introduce bromine and methyl groups regioselectively, N-phenylpiperidine is treated with a brominating agent (e.g., N-bromosuccinimide or dibromohydantoin) in dichloromethane or acetonitrile. Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) acts as a phase-transfer catalyst, facilitating electrophilic aromatic substitution at the para position. Simultaneous ortho-methylation requires methylating agents like methyl iodide under Friedel-Crafts conditions, though this step may require separate optimization.

Yield and Purity

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy enables modular synthesis (Figure 1). Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is coupled with 4-bromo-2-methylbromobenzene using PdXPhosG2 (12 mol%) and K₃PO₄ in 1,4-dioxane/water (4:1) at 80°C. Subsequent deprotection and reduction yield the target compound.

Reaction Conditions

-

Temperature: 80°C

-

Time: 4–6 hours

-

Catalyst: PdXPhosG2 (12 mol%)

-

Base: K₃PO₄

-

Solvent: 1,4-dioxane/water

Yield

Reductive Amination Pathways

Ketone Intermediate Reduction

A reported method for analogous piperidines involves reductive amination of 4-bromo-2-methylacetophenone with piperidine. The ketone reacts with piperidine in acetone under reflux, followed by sodium borohydride reduction.

Procedure

-

4-Bromo-2-methylacetophenone (1 eq) and piperidine (1.2 eq) are refluxed in acetone for 6 hours.

-

Sodium borohydride (1.5 eq) is added at 0°C, stirred for 2 hours.

-

The crude product is recrystallized from ethanol/water.

Yield and Characterization

Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromobenzene, piperidine, KOtBu | 85–90% | Moderate | High |

| Suzuki Coupling | Boronic ester, PdXPhosG2, K₃PO₄ | 75–80% | High | Moderate |

| Reductive Amination | 4-Bromo-2-methylacetophenone, NaBH₄ | 80% | Low | Low |

Key Observations

-

Nucleophilic substitution offers high scalability but requires harsh conditions (150–180°C).

-

Suzuki coupling provides regioselectivity but involves costly palladium catalysts.

-

Reductive amination is operationally simple but limited by ketone availability.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing both bromine and methyl groups ortho/para to the piperidine ring demands precise control. Directed ortho-metalation (DoM) using directing groups (-OMe, -CONR₂) can enhance regioselectivity but adds synthetic steps.

Purification Techniques

-

Recrystallization : Dichloromethane/n-heptane (1:4) effectively removes byproducts.

-

Vacuum Distillation : Suitable for large-scale purification (bp 120–125°C at 0.5 mmHg).

Industrial-Scale Production Considerations

Cost-Efficiency

Sulfolane, though expensive, is recyclable in the nucleophilic substitution route, reducing long-term costs. Piperidine (∼$50/kg) and bromobenzene (∼$30/kg) make this method economically viable.

Environmental Impact

-

Waste Streams : Sulfolane requires specialized disposal due to its high boiling point (285°C).

-

Catalyst Recovery : PdXPhosG2 recovery via filtration achieves >90% reuse.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Major Products

Substitution: Products vary depending on the substituent introduced.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include amines or alcohols.

Coupling: Products include biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)piperidine serves as a versatile building block in several research areas:

Pharmaceutical Development

- Drug Design : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity.

- Case Study : Research has demonstrated that derivatives of piperidine compounds exhibit significant activity against certain types of cancer cells and neurological conditions, highlighting the potential therapeutic applications of this compound derivatives.

Agrochemical Synthesis

- Pesticide Development : The compound's reactivity makes it suitable for creating agrochemicals, including herbicides and insecticides. Its ability to undergo various chemical transformations allows for the design of compounds with specific modes of action against pests.

- Case Study : Studies have shown that brominated compounds often exhibit enhanced efficacy in pest control compared to their non-brominated counterparts due to increased lipophilicity and biological activity.

Material Science

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to materials with specific mechanical properties or functionalities.

- Case Study : Research indicates that incorporating piperidine derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Ring Modifications

Several positional isomers and analogs of 1-(4-Bromo-2-methylphenyl)piperidine have been synthesized and characterized. Key examples include:

Electronic Effects :

- The 1-piperidino group is a moderate electron donor compared to smaller rings like pyrrolidine (five-membered). Replacing piperidine with pyrrolidine increases electron donation to the aromatic ring, as shown by upfield shifts in $^{13}\text{C}$-NMR spectra .

Steric Effects :

- Steric hindrance between the piperidine ring and substituents (e.g., methyl groups) can twist the CNC plane relative to the benzene ring, as observed in N-(p-nitrophenyl)piperidine (twist angle: 33°) . This may reduce resonance stabilization in this compound compared to less hindered analogs.

Pharmacologically Relevant Piperidine Derivatives

Phencyclidine (PCP) Analogs

PCP (1-(1-phenylcyclohexyl)piperidine) and its analogs, such as TCP (thiophene-substituted) and PCC (piperidine carbonitrile), share the piperidine motif but differ in aryl group substitution . Unlike this compound, PCP derivatives often feature cyclohexyl or heterocyclic rings, contributing to their psychoactive properties. Key differences:

- TCP : Replaces phenyl with thiophene, enhancing CNS effects .

- PCC : Contains a carbonitrile group, which releases cyanide upon pyrolysis, increasing toxicity .

α-Glucosidase Inhibitors

Piperidine derivatives like 1-DNJ analogs (e.g., 1-(4-hydroxy-3-methoxybenzyl)piperidine) exhibit α-glucosidase inhibition (IC$_{50}$ = 0.207 mM), highlighting the role of substituents in bioactivity . The bromo-methylphenyl group in this compound may offer steric bulk that could influence enzyme binding compared to smaller substituents.

Spectroscopic and Crystallographic Comparisons

- NMR Analysis : $^{1}\text{H}$- and $^{13}\text{C}$-NMR spectra of this compound derivatives (e.g., 4d) show distinct shifts for aromatic protons and piperidine carbons, aiding structural elucidation .

- Crystallography : SHELX software is widely used for refining crystal structures of piperidine derivatives, enabling precise determination of bond angles and conformations .

Biological Activity

Overview

1-(4-Bromo-2-methylphenyl)piperidine is a piperidine derivative characterized by a bromine atom and a methyl group on a phenyl ring. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16BrN

- IUPAC Name : this compound

- Molecular Weight : 255.17 g/mol

The compound is synthesized through various methods, including the reaction of 4-bromo-2-methylaniline with piperidine derivatives under specific conditions, often involving bases such as potassium carbonate in solvents like toluene or ethanol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit key enzymes involved in metabolic pathways.

- Receptors : The compound can modulate receptor activity, influencing signal transduction pathways.

- Ion Channels : Potential effects on voltage-gated ion channels have been noted, which could impact cellular excitability and neurotransmission.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | <125 |

| This compound | Pseudomonas aeruginosa | 150 |

| This compound | Bacillus subtilis | 75 |

| This compound | Enterococcus faecalis | 125 |

These results suggest that the halogen substituents play a crucial role in the bioactivity of such compounds .

Anticancer Properties

In vitro studies have demonstrated that related piperidine compounds can inhibit cancer cell growth by targeting specific pathways:

- Na+/K(+)-ATPase Inhibition : Compounds similar to this compound have shown to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ionic balance. This inhibition can lead to increased intracellular sodium levels and subsequent cellular stress, promoting apoptosis in cancer cells .

- Ras Oncogene Activity : Inhibitory effects on Ras oncogene activity have been documented, suggesting potential applications in cancer therapy. These findings indicate that such compounds could be developed as therapeutic agents against tumors expressing these oncogenes .

Study on Piperidine Derivatives

A study published in the European Journal of Medicinal Chemistry evaluated various piperidine derivatives for their biological activities. The research highlighted that modifications on the piperidine ring significantly altered their efficacy against cancer cell lines and microbial strains. Specifically, derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Computer-Aided Drug Design

Recent advancements in computer-aided drug design have facilitated the evaluation of new piperidine derivatives. Using tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted diverse biological activities for these compounds, indicating their potential use as anti-inflammatory, analgesic, and antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromo-2-methylphenyl)piperidine, and how can researchers optimize yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig coupling. For example, a two-step approach involving bromination of 2-methylphenyl precursors followed by piperidine ring closure under basic conditions (e.g., NaOH in dichloromethane) yields ~70-85% purity .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Statistical tools like ANOVA can identify critical parameters (e.g., reaction time impacts yield more than temperature) .

Q. How should researchers handle safety risks associated with brominated piperidine derivatives?

- Protocol : Follow hazard codes H300 (acute toxicity), H315 (skin irritation), and P301+P310 (emergency response for ingestion). Use fume hoods for reactions involving volatile intermediates and store the compound in inert atmospheres (<5% O₂) to prevent degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analysis :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect at C4, methyl group splitting at δ ~2.3 ppm).

- LC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives of this compound?

- Strategy : Use quantum chemical calculations (DFT) to model transition states and predict regioselectivity in cross-coupling reactions. For example, ICReDD’s reaction path search tools reduce experimental iterations by 40% by simulating intermediates like Pd-catalyzed aryl bromide activation .

- Validation : Compare computed activation energies (±2 kcal/mol accuracy) with experimental kinetic data .

Q. How to resolve contradictions in biological activity data for brominated piperidines across studies?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols).

- Novelty : Cross-validate SAR trends using in silico docking (AutoDock Vina) and in vitro assays. Discrepancies in cytotoxicity (e.g., conflicting IC50 values) may arise from solvent effects (DMSO vs. aqueous buffers) .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

- Methods :

- Membrane Chromatography : Achieve >99% purity using mixed-mode resins (e.g., Capto™ Core 700) to separate brominated analogs .

- Crystallography : Co-crystallize with sorbic acid (as in [34]) to isolate enantiomers via Hirshfeld surface analysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.